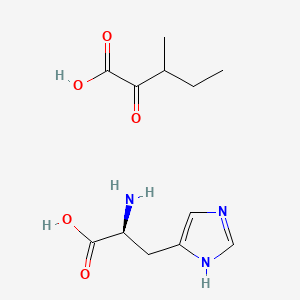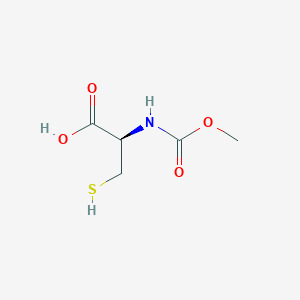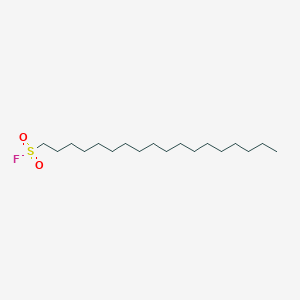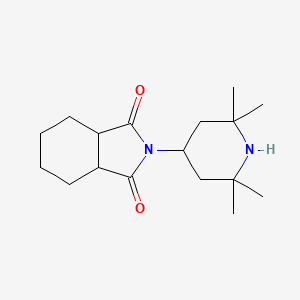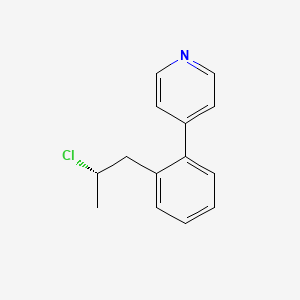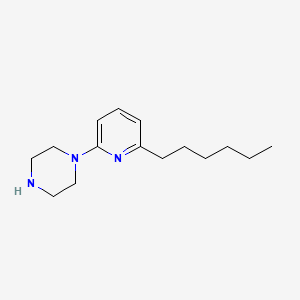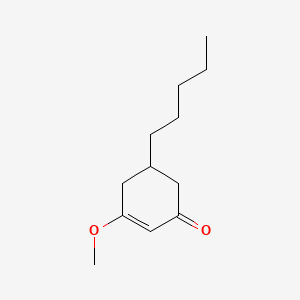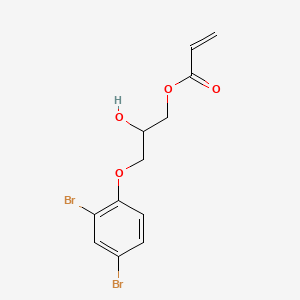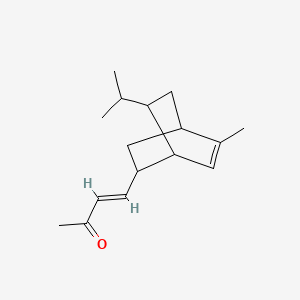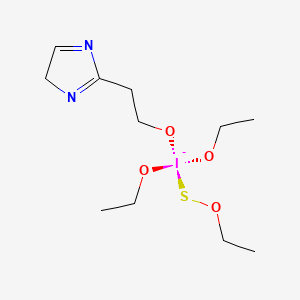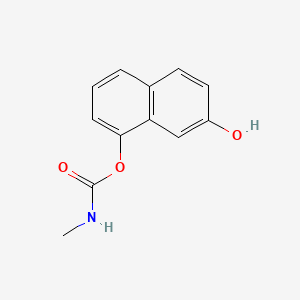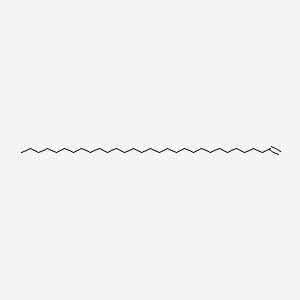
1-Hentriacontene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hentriacontene is a long-chain hydrocarbon with the molecular formula C₃₁H₆₂ . It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is part of the larger family of hentriacontenes, which are known for their extensive carbon chains.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hentriacontene can be synthesized through various methods, including:
Olefination Reactions: One common method involves the olefination of hentriacontane, where a double bond is introduced into the long carbon chain.
Dehydration of Alcohols: Another method involves the dehydration of hentriacontanol, where water is removed to form the double bond.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yields and purity. Catalysts such as zeolites or metal oxides are often used to facilitate the olefination reactions under controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: 1-Hentriacontene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of ketones or alcohols.
Reduction: This reaction involves the addition of hydrogen, converting the double bond into a single bond, resulting in hentriacontane.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used under acidic or basic conditions.
Reduction: Reagents such as in the presence of a are commonly used.
Substitution: Halogenation reactions often use or under UV light or heat.
Major Products Formed:
Oxidation: Formation of hentriacontanone or hentriacontanol.
Reduction: Formation of hentriacontane.
Substitution: Formation of halogenated hentriacontenes.
Scientific Research Applications
1-Hentriacontene has various applications in scientific research, including:
Chemistry: Used as a model compound to study long-chain hydrocarbons and their reactivity.
Biology: Investigated for its role in biological membranes and its interactions with other biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Used in the production of lubricants, waxes, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Hentriacontene involves its interaction with molecular targets through its double bond. This double bond allows it to participate in various chemical reactions, such as addition and polymerization. The pathways involved often include:
Radical Mechanisms: Where the double bond reacts with radicals to form new compounds.
Catalytic Mechanisms: Where catalysts facilitate the addition or removal of atoms or groups at the double bond.
Comparison with Similar Compounds
1-Hentriacontene can be compared with other long-chain alkenes and alkanes, such as:
Hentriacontane: A saturated hydrocarbon with no double bonds, making it less reactive than this compound.
Nonacosene: A similar long-chain alkene with fewer carbon atoms, resulting in different physical and chemical properties.
Uniqueness: this compound’s unique feature is its long carbon chain combined with the presence of a double bond, which imparts specific reactivity and physical properties that are distinct from both shorter alkenes and saturated long-chain hydrocarbons.
Properties
CAS No. |
18435-54-6 |
|---|---|
Molecular Formula |
C31H62 |
Molecular Weight |
434.8 g/mol |
IUPAC Name |
hentriacont-1-ene |
InChI |
InChI=1S/C31H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-31H2,2H3 |
InChI Key |
YITPJHKSILJOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


